REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:19])[CH2:5][CH:4]([C:6]([C:8]2[CH:18]=[CH:17][C:11]([C:12]([O:14]CC)=[O:13])=[CH:10][CH:9]=2)=[O:7])[CH2:3]1.O1CCCC1.[OH-].[Na+]>CO>[CH3:1][C:2]1([CH3:19])[CH2:3][CH:4]([C:6]([C:8]2[CH:9]=[CH:10][C:11]([C:12]([OH:14])=[O:13])=[CH:17][CH:18]=2)=[O:7])[CH2:5]1 |f:2.3|
|
Name
|
ethyl 4-(3,3-dimethylcyclobutanecarbonyl)benzoate
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(C1)C(=O)C1=CC=C(C(=O)OCC)C=C1)C
|
Name
|
|
Quantity
|
28.8 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
28.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
28.8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred for 30 min. at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated to a white solid
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 700 mL of water
|
Type
|
ADDITION
|
Details
|
With vigorous stirring, 1 N HCl (29.0 mL) was added dropwise
|
Type
|
CUSTOM
|
Details
|
The solid was then collected with a Buchner funnel
|
Type
|
WASH
|
Details
|
the solid was washed two times with water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C1)C(=O)C1=CC=C(C(=O)O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.15 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |